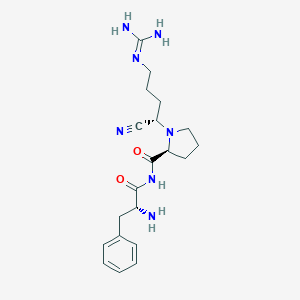
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is a peptide that has been extensively studied for its potential therapeutic applications. This peptide is also known as BMS-986205 and is currently being investigated for its use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and fibrotic processes. The peptide has also been shown to have an effect on the immune system, modulating the activity of various immune cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide have been extensively studied. The peptide has been shown to have anti-inflammatory and anti-fibrotic effects, reducing the levels of inflammatory cytokines and fibrotic markers in various tissues. It has also been shown to modulate the activity of various immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide in lab experiments has several advantages. The peptide is relatively easy to synthesize using SPPS techniques and can be purified using HPLC methods. It is also stable and can be stored for extended periods of time. However, the peptide is expensive and may not be readily available for all researchers.
Orientations Futures
There are several future directions for the study of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide. One area of research is the development of new therapeutic applications for the peptide. It has potential applications in the treatment of various diseases, including cancer, fibrosis, and autoimmune diseases. Another area of research is the investigation of the mechanism of action of the peptide. Further studies are needed to fully understand how the peptide works and how it can be optimized for therapeutic use. Finally, the synthesis of analogs of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide may lead to the development of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is a complex process that involves several steps. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) techniques.
Applications De Recherche Scientifique
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide has been extensively studied for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory and anti-fibrotic properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, fibrosis, and autoimmune diseases.
Propriétés
Numéro CAS |
111009-86-0 |
|---|---|
Nom du produit |
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide |
Formule moléculaire |
C20H29N7O2 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(1S)-1-cyano-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c21-13-15(8-4-10-25-20(23)24)27-11-5-9-17(27)19(29)26-18(28)16(22)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-12,22H2,(H4,23,24,25)(H,26,28,29)/t15-,16+,17-/m0/s1 |
Clé InChI |
KIJDUGBFUBCRNM-BBWFWOEESA-N |
SMILES isomérique |
C1C[C@H](N(C1)[C@@H](CCCN=C(N)N)C#N)C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N |
SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
SMILES canonique |
C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
Synonymes |
Phe-Pro-Arg-nitrile phenylalanyl-prolyl-arginine nitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



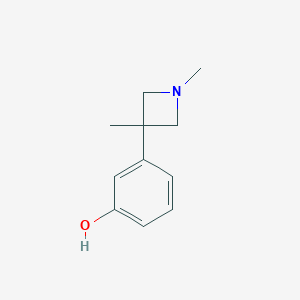
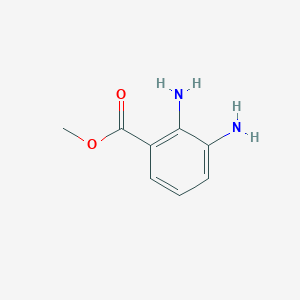
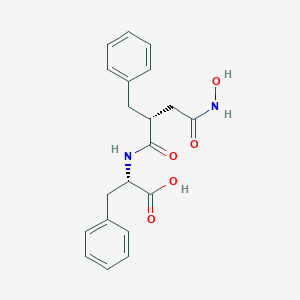
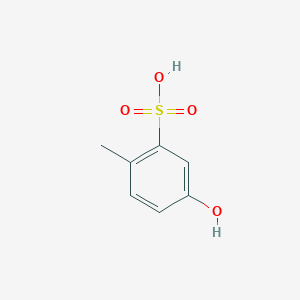
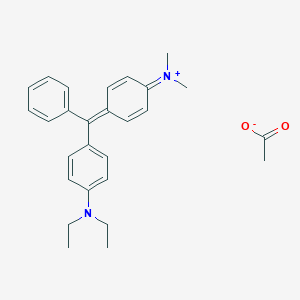
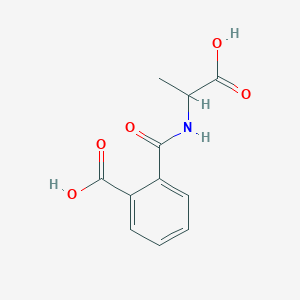
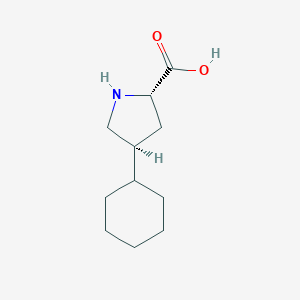

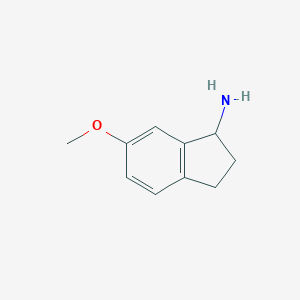



![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)
